

Physical and chemical properties of Methylisoeugenol isomers

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Compound of Interest

Compound Name: Methylisoeugenol

Cat. No.: B7759421

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An In-depth Technical Guide on the Physical and Chemical Properties of **Methylisoeugenol** Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisoeugenol, a naturally occurring phenylpropanoid found in various essential oils, exists as two geometric isomers: cis-(Z) and trans-(E). These isomers, while possessing the same molecular formula and weight, exhibit distinct physical, chemical, and biological properties owing to the different spatial arrangement of substituents around the C=C double bond. This technical guide provides a comprehensive overview of the core physical and chemical properties of cis- and trans-**methylisoeugenol**. It includes a detailed comparison of their physicochemical and spectroscopic data, extensive experimental protocols for their synthesis, separation, and analysis, and visual diagrams of key experimental workflows and metabolic pathways to support researchers, scientists, and drug development professionals in their work with these compounds.

Physicochemical Properties

The fundamental physical and chemical characteristics of the **methylisoeugenol** isomers are summarized below. These properties are crucial for their handling, formulation, and analysis.

Property	cis-Methylisoeugenol	trans-Methylisoeugenol
Synonyms	(Z)-Methyl Isoeugenol, cis-4-Propenylveratrole	(E)-Methyl Isoeugenol, trans-4-Propenylveratrole
CAS Number	6380-24-1	6379-72-2
Molecular Formula	C ₁₁ H ₁₄ O ₂	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol	178.23 g/mol
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid or crystalline solid
Odor	Delicate, clove-carnation aroma	Mild spicy clove
Boiling Point	270.5 °C at 760 mmHg	262-264 °C
Melting Point	70 °C	98-100 °C
Density	1.05 g/mL at 25 °C	1.05 g/mL at 25 °C
Refractive Index (n _{20/D})	1.568	1.568
Solubility	Insoluble in water; soluble in ethanol and other organic solvents	Soluble in most organic solvents
Flash Point	113 °C (closed cup)	>104.44 °C
Log P (Octanol/Water)	3.05	3.05

Spectroscopic Data

Spectroscopic techniques are essential for the unambiguous identification and differentiation of the cis and trans isomers of **methylisoeugenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers based on chemical shifts and coupling constants, particularly of the propenyl side chain protons and carbons.

Table 2: ^1H NMR Spectral Data of **Methylisoeugenol** Isomers (in CDCl_3)

Proton Assignment	(E)- Methylisoeugenol Chemical Shift (δ , ppm)	(Z)- Methylisoeugenol Chemical Shift (δ , ppm)	Key Differences
H- α	~6.30 (dq, $J \approx 15.6$, 1.6 Hz)	~6.45 (dq, $J \approx 11.6$, 1.8 Hz)	The coupling constant (J) for the vinyl protons is significantly larger for the trans isomer.
H- β	~6.09 (dq, $J \approx 15.6$, 6.6 Hz)	~5.75 (dq, $J \approx 11.6$, 7.2 Hz)	H- β in the (Z)-isomer is shifted upfield compared to the (E)-isomer.
-OCH ₃ (on ring)	~3.88 (s)	~3.87 (s)	Minimal difference.
-OCH ₃ (on ring)	~3.86 (s)	~3.85 (s)	Minimal difference.
Aromatic Protons	~6.80-6.9		

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